tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate
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Overview
Description
tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate: is a synthetic organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, and a diazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate typically involves the following steps:
Formation of the Diazepine Ring: The diazepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Receptor Binding: It can bind to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- tert-butyl 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate
- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Comparison:
- Structural Differences: While similar in having a diazepine ring and tert-butyl group, the presence of additional substituents like dimethyl groups or pyrazole rings in similar compounds can significantly alter their chemical properties and reactivity.
- Unique Properties: tert-butyl 5-methoxy-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
190900-22-2 |
---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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